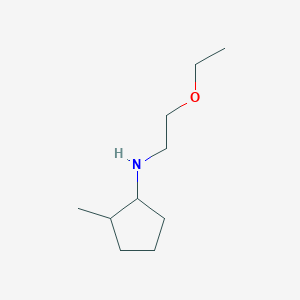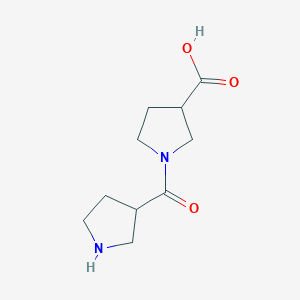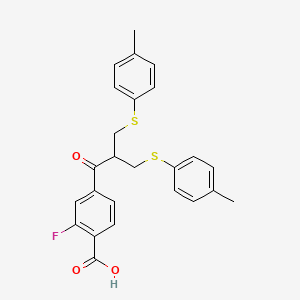
2-Fluoro-4-(3-(p-tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(3-(p-tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with fluoro and p-tolylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-(p-tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoic acid core: Starting with a fluorinated benzene derivative, the benzoic acid core can be synthesized through electrophilic aromatic substitution reactions.
Introduction of p-tolylthio groups: The p-tolylthio groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the p-tolylthio group.
Formation of the propanoyl side chain: The propanoyl side chain can be attached through Friedel-Crafts acylation reactions, using appropriate acylating agents and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-(p-tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The p-tolylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl side chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-(p-tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(3-(methylthio)-2-((methylthio)methyl)propanoyl)benzoic acid: Similar structure but with methylthio groups instead of p-tolylthio groups.
2-Fluoro-4-(3-(ethylthio)-2-((ethylthio)methyl)propanoyl)benzoic acid: Similar structure but with ethylthio groups instead of p-tolylthio groups.
Uniqueness
The presence of p-tolylthio groups in 2-Fluoro-4-(3-(p-tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid may confer unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H23FO3S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-fluoro-4-[3-(4-methylphenyl)sulfanyl-2-[(4-methylphenyl)sulfanylmethyl]propanoyl]benzoic acid |
InChI |
InChI=1S/C25H23FO3S2/c1-16-3-8-20(9-4-16)30-14-19(15-31-21-10-5-17(2)6-11-21)24(27)18-7-12-22(25(28)29)23(26)13-18/h3-13,19H,14-15H2,1-2H3,(H,28,29) |
InChI Key |
WIZMCSZCFTUXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CSC2=CC=C(C=C2)C)C(=O)C3=CC(=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


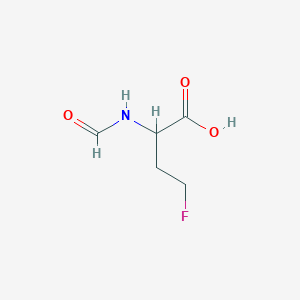



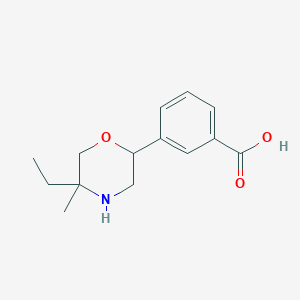
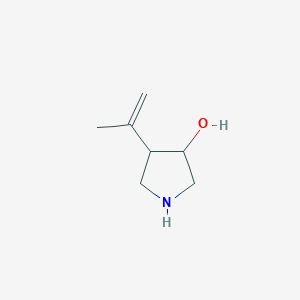

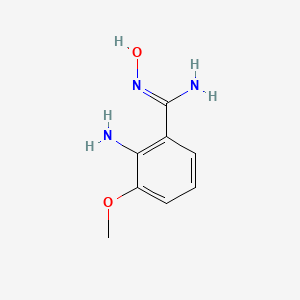


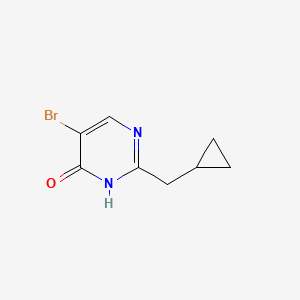
amine](/img/structure/B13299159.png)
